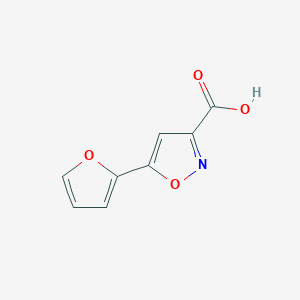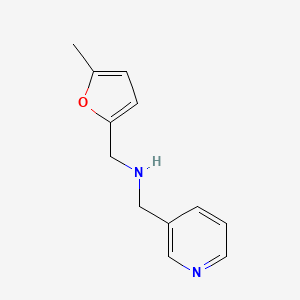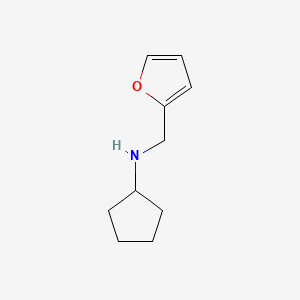
5-(2-Furyl)isoxazole-3-carboxylic acid
Vue d'ensemble
Description
5-(2-Furyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5NO4 . It has an average mass of 179.130 Da and a monoisotopic mass of 179.021851 Da .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of 5-(2-Furyl)isoxazole-3-carboxylic acid consists of a five-membered isoxazole ring attached to a furyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
5-(2-Furyl)isoxazole-3-carboxylic acid has a molecular weight of 179.16 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Proteomics Research
“5-(2-Furyl)isoxazole-3-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations to understand their functions and pathways .
Drug Discovery
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .
Antibiotic Research
Isoxazole scaffolds have been found in many antibiotics . For example, sulfamethoxazole, an antibiotic, contains the isoxazole core structure .
Neurological Research
Isoxazole derivatives such as muscimol and ibotenic acid, which act on GABAA receptors and as a neurotoxin respectively, are used in neurological research .
Anti-inflammatory Research
Isoxazole derivatives like parecoxib, which acts as a COX2 inhibitor, are used in anti-inflammatory research .
Immunosuppressant Research
Leflunomide, an immunosuppressant agent, contains the isoxazole core structure . This suggests that “5-(2-Furyl)isoxazole-3-carboxylic acid” could potentially be used in immunosuppressant research.
Green Chemistry
An impressive chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives having peptide linkage using a completely metal-free catalyst . This maintains the rule of “Green Chemistry” and atom economy up to the mark .
Pharmacological Importance
Fused isoxazoles have widely shown their therapeutic potential as anticancer, insecticidal, antibacterial, antituberculosis, antifungal, antibiotic, antitumor, and antiulcerogenic agents . A variety of strategies are employed for the synthesis of these compounds, which are known for their pharmacological importance .
Safety and Hazards
Propriétés
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWFYCMVBAIITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360221 | |
| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)isoxazole-3-carboxylic acid | |
CAS RN |
98434-06-1 | |
| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Q & A
Q1: What is the molecular formula and weight of 5-(2-furyl)isoxazole-3-carboxylic acid?
A1: While the abstract doesn't provide this information, we can deduce it from the compound's name. The molecular formula of 5-(2-Furyl)isoxazole-3-carboxylic acid is C8H5NO4, and its molecular weight is 183.12 g/mol.
Q2: Are there any spectroscopic data available for this compound in the provided research?
A2: Unfortunately, the abstract does not mention any spectroscopic data for 5-(2-Furyl)isoxazole-3-carboxylic acid []. Further information would be needed from the full research paper to answer this question.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)




![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
